molecular formula C18H24N2O5S B2895288 3-({3-[(Oxolan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)propanoic acid CAS No. 729582-32-5

3-({3-[(Oxolan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)propanoic acid

Cat. No. B2895288
CAS RN: 729582-32-5
M. Wt: 380.46
InChI Key: NRYGPDHRLIEFSO-UHFFFAOYSA-N
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Description

The compound “3-({3-[(Oxolan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)propanoic acid” is a chemical substance with the CAS Number: 729582-32-5 . It has a molecular formula of C18H24N2O5S and a molecular weight of 380.46 .

Scientific Research Applications

Renewable Building Blocks for Materials Science

Phloretic Acid as an Alternative in Polybenzoxazine Synthesis : The study by Trejo-Machin et al. (2017) explores the use of phloretic acid, a phenolic compound, as a renewable alternative for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach signifies a shift towards sustainable materials, using renewable phloretic acid to provide specific properties of benzoxazine to aliphatic molecules, which could have implications for the compound by analogy in promoting green chemistry in materials science Phloretic Acid Study.

Synthesis and Properties of Novel Compounds

Carbazole-Based Dye Molecules for Solar Cells : Zhang et al. (2015) conducted research on carbazole-based dye molecules, demonstrating their potential use in dye-sensitized solar cells (DSSCs). This study highlights the compound's relevance in synthesizing novel dye molecules with specific optical and electrochemical properties, suggesting its potential utility in enhancing solar cell efficiency Carbazole-Based Dye Study.

Bioorganic and Medicinal Chemistry Applications

Inhibition of Carboxypeptidase A : A study by Galardy & Kortylewicz (1984) on the inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues presents a direct application in bioorganic chemistry. The insights from this research could inform the development of inhibitors based on the structural framework of the compound , offering avenues for therapeutic agent development Carboxypeptidase A Inhibition Study.

Advanced Synthesis Techniques

Heterocyclic Derivatives Synthesis : Vasylyev et al. (1999) describe a facile method for synthesizing heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties. This research demonstrates advanced synthetic routes that could be applicable for synthesizing derivatives of the discussed compound, enabling the exploration of its potential in creating novel organic molecules Heterocyclic Derivatives Synthesis.

properties

IUPAC Name

4-oxo-4-[[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c21-14(7-8-15(22)23)20-18-16(12-5-1-2-6-13(12)26-18)17(24)19-10-11-4-3-9-25-11/h11H,1-10H2,(H,19,24)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYGPDHRLIEFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCC(=O)O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({3-[(Oxolan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)propanoic acid

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